molecular formula C15H20Cl2N2O B5815028 3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide

3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B5815028
M. Wt: 315.2 g/mol
InChI Key: FPSAWAKOLNLRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential applications in the field of pain management. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide acts on a specific type of nicotinic acetylcholine receptor known as the alpha-3-beta-4 receptor. By binding to this receptor, this compound is able to activate a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the reward pathway is thought to be responsible for the analgesic and anti-addictive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of the reward pathway, the modulation of pain signaling pathways, and the inhibition of the release of inflammatory cytokines. It has also been shown to have a lower potential for abuse and addiction compared to traditional opioid drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide for lab experiments is its specificity for the alpha-3-beta-4 nicotinic acetylcholine receptor, which allows for more targeted studies of the receptor's function. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental settings.

Future Directions

There are a number of potential future directions for research on 3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide, including the development of more potent and longer-lasting analogs of the compound, the investigation of its potential use in the treatment of other conditions such as depression and anxiety, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies will be needed to fully understand the safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with 1-propylpiperidine, followed by the addition of ammonia and the subsequent separation of the desired product.

Scientific Research Applications

3,4-dichloro-N-(1-propyl-4-piperidinyl)benzamide has been studied extensively for its potential applications in the treatment of pain, particularly in the management of chronic pain conditions such as neuropathic pain and cancer pain. It has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioid use.

properties

IUPAC Name

3,4-dichloro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-2-7-19-8-5-12(6-9-19)18-15(20)11-3-4-13(16)14(17)10-11/h3-4,10,12H,2,5-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSAWAKOLNLRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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